molecular formula C9H14O3 B14488982 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol CAS No. 65173-67-3

2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol

Cat. No.: B14488982
CAS No.: 65173-67-3
M. Wt: 170.21 g/mol
InChI Key: YLHFITCPOAKNQR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes a dioxole ring fused to a benzene ring, with two methyl groups attached to the dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring. The reaction conditions often include:

    Catalyst: Acidic conditions (e.g., sulfuric acid or hydrochloric acid)

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Solvent: Solvents such as dichloromethane or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene or dioxole rings.

Scientific Research Applications

2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another compound with a similar structure but different functional groups.

    Dill ether: A compound with a similar dioxole ring structure.

Uniqueness

2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-5-ol is unique due to its specific substitution pattern and the presence of two methyl groups on the dioxole ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

65173-67-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-5-ol

InChI

InChI=1S/C9H14O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,6-8,10H,5H2,1-2H3

InChI Key

YLHFITCPOAKNQR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC(C=CC2O1)O)C

Origin of Product

United States

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